Cas no 103661-13-8 (4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide)

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-(1,1-dioxido-4-thiomorpholinyl)-
- 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
- 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol
- INTERMEDIATE
- 4-(1,1-Dioxothiomorpholino)phenol
- 4-Thiomorpholinophenol 1',1'-Dioxide
- CHEMPACIFIC 36182
- N-(4-Hydroxyphenyl)thioMorpholine 1,1-dioxide
- 4-(1,1-DIOXO-1LAMBDA*6*-THIOMORPHOLIN-4-YL)-PHENOL
- 4-(1,1-Dioxothiomorpholino)phenol 4-Thiomorpholinophenol 1',1'-Dioxide
- 4-(4-Hydroxyphenyl)thiomorpholine1,1-dioxide
- NSHOLIWPDBJMPT-UHFFFAOYSA-N
- 4-(1',1'-dioxothiomorpholino)phenol
- AB29554
- VZ27794
- 4-(1,1-dioxo-thiomorpholin-4-yl)phenol
- Phenol,4-(1,1-dioxido-4-t
- FT-0642538
- 4-(4-HYDROXYPHENYL)-1??-THIOMORPHOLINE-1,1-DIONE
- AS-66605
- AKOS015961431
- CS-0440299
- SCHEMBL5886084
- MFCD06797109
- DTXSID70618737
- 4-(p-hydroxyphenyl)-tetrahydro-4H-1,4-thiazine 1,1-dioxide
- A896390
- H1063
- 103661-13-8
- 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione
- T71543
- DB-040476
- 4-(4-Hydroxyphenyl)-1,1-dioxothiomorpholine
-
- MDL: MFCD06797109
- Inchi: 1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2
- InChI Key: NSHOLIWPDBJMPT-UHFFFAOYSA-N
- SMILES: S1(C([H])([H])C([H])([H])N(C2C([H])=C([H])C(=C([H])C=2[H])O[H])C([H])([H])C1([H])[H])(=O)=O
Computed Properties
- Exact Mass: 227.06200
- Monoisotopic Mass: 227.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 66
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Melting Point: 154.0 to 158.0 deg-C
- PSA: 65.99000
- LogP: 1.77280
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide Security Information
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM396642-1g |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide |
103661-13-8 | 95%+ | 1g |
$152 | 2023-11-26 | |
Alichem | A019120435-10g |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide |
103661-13-8 | 95% | 10g |
$383.90 | 2023-09-04 | |
eNovation Chemicals LLC | D747931-5g |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide |
103661-13-8 | 98.0% | 5g |
$175 | 2023-09-02 | |
TRC | H973120-100mg |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide |
103661-13-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157195-5G |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide |
103661-13-8 | 98% | 5g |
¥999.90 | 2023-09-02 | |
A2B Chem LLC | AB65833-5g |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide |
103661-13-8 | >98.0%(GC)(T) | 5g |
$156.00 | 2024-04-20 | |
Aaron | AR003KT1-250mg |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide |
103661-13-8 | 98% | 250mg |
$56.00 | 2025-01-22 | |
eNovation Chemicals LLC | D747931-250mg |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide |
103661-13-8 | 98.0% | 250mg |
$100 | 2024-06-07 | |
eNovation Chemicals LLC | D747931-250mg |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide |
103661-13-8 | 98.0% | 250mg |
$105 | 2025-02-28 | |
eNovation Chemicals LLC | D747931-100mg |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide |
103661-13-8 | 98.0% | 100mg |
$80 | 2025-02-26 |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide Related Literature
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Thiazinanes Phenylthiomorpholines
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Thiazinanes Thiomorpholines Phenylthiomorpholines
Additional information on 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
Professional Introduction to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide (CAS No. 103661-13-8)
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service Number (CAS No.) 103661-13-8, represents a unique molecular structure that combines a thiomorpholine core with a hydroxyphenyl substituent, forming a dihydrogen dioxide derivative. The distinctive arrangement of these functional groups imparts exceptional chemical properties, making it a promising candidate for various applications in drug discovery and development.
The structural composition of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is characterized by its rigid bicyclic framework, which includes a morpholine ring linked to a phenolic group through a sulfur atom. This configuration not only enhances the compound's solubility in polar solvents but also facilitates its interaction with biological targets. The presence of the hydroxyl group on the phenyl ring further increases its reactivity, allowing for diverse chemical modifications that can fine-tune its pharmacological effects.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. Research studies have begun to uncover its potential applications in treating neurological disorders, cardiovascular diseases, and even certain types of cancer. The compound's ability to modulate neurotransmitter activity and inhibit specific enzymes has made it an attractive scaffold for developing novel therapeutic agents.
One of the most compelling aspects of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is its versatility in drug design. The thiomorpholine moiety is known for its ability to stabilize bioactive molecules and enhance their bioavailability. When combined with the hydroxyphenyl group, it creates a molecule that can interact with multiple biological pathways simultaneously. This multifaceted interaction is particularly valuable in addressing complex diseases that involve multiple dysregulated pathways.
The dihydrogen dioxide functional group in the molecule contributes to its unique reactivity and stability under various conditions. This feature allows researchers to explore diverse synthetic pathways, enabling the creation of derivatives with tailored properties. Such derivatives could potentially offer improved efficacy and reduced side effects compared to existing treatments.
Recent advancements in computational chemistry have accelerated the discovery process for compounds like 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. Molecular modeling techniques have been instrumental in predicting how this compound interacts with target proteins and enzymes at the molecular level. These insights have guided experimental efforts, leading to more efficient synthesis and optimization strategies.
The pharmaceutical industry has taken note of these promising findings and is actively investigating 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide as a lead compound for several drug candidates. Early-stage clinical trials are underway to evaluate its safety and efficacy in treating various conditions. Preliminary results suggest that this compound exhibits potent activity against disease-causing targets while maintaining a favorable pharmacokinetic profile.
The synthetic route to produce 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is another area of significant interest. Researchers have developed efficient methods to synthesize this compound using readily available starting materials and standardized protocols. These advancements not only reduce production costs but also make it easier for academic and industrial laboratories to access this valuable compound for further research.
The environmental impact of synthesizing and using 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is also being considered. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. Such initiatives align with the broader goal of sustainable chemistry, ensuring that pharmaceutical development remains environmentally responsible.
In conclusion, 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide (CAS No. 103661-13-8) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and versatile properties make it an excellent candidate for developing novel therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions faced today.
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